2-Oxaspiro[3.5]nonan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxaspiro[3.5]nonan-6-one is an organic compound with the molecular formula C8H12O2 and a molar mass of 140.18 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nonane ring fused with an oxane ring. It is a white solid with distinct physical and chemical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[3.5]nonan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with ethylene oxide in the presence of a strong base, such as sodium hydride, to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxaspiro[3.5]nonan-6-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Lactones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-Oxaspiro[3.5]nonan-6-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Oxaspiro[3.5]nonan-6-one exerts its effects is primarily through its interaction with molecular targets in biological systems. Its spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Oxaspiro[3.5]nonan-7-one: Another spirocyclic compound with a similar structure but differing in the position of the oxygen atom.
6-Oxaspiro[3.5]nonan-2-one: A related compound with the oxygen atom in a different position, leading to distinct chemical properties.
Uniqueness: 2-Oxaspiro[3.5]nonan-6-one is unique due to its specific spirocyclic structure, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H12O2 |
---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-oxaspiro[3.5]nonan-6-one |
InChI |
InChI=1S/C8H12O2/c9-7-2-1-3-8(4-7)5-10-6-8/h1-6H2 |
InChI-Schlüssel |
LQZWGDAYZMGQRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CC2(C1)COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.